Undulatoside A - 58108-99-9

Undulatoside A

Catalog Number: EVT-1212554
CAS Number: 58108-99-9
Molecular Formula: C16H18O9
Molecular Weight: 354.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Undulatoside A is a naturally occurring chromone glycoside primarily found in the plant kingdom. [, , , , , , , , , , , , , , ] While it was initially discovered in Tecomella undulata, [] it has since been isolated from various plant species, including Evolvulus linarioides, [, ] Musa paradisiaca, [] Flos Helichrysum arenarium, [] Juniperus sabina, [] Hymenocallis littoralis, [] Dryopteris fragrans, [] Knoxia corymbosa, [] Pimpinella pruatjan, [] Adina pilulifera, [, , ] Anchusa undulata subsp. hybrida, [] and Pulicaria undulata. [] Its widespread distribution suggests a potential ecological role and diverse biological activities.

Synthesis Analysis

Extraction Methods
Undulatoside A is typically obtained through extraction from plant sources rather than synthetic routes. The extraction process involves several steps:

  1. Solvent Extraction: Plant material is immersed in solvents like methanol or ethanol.
  2. Filtration: The mixture is filtered to remove solid residues.
  3. Concentration: The solvent is evaporated under reduced pressure to concentrate the extract.
  4. Crystallization: The concentrated extract undergoes crystallization to isolate Undulatoside A in pure form.

For industrial production, techniques such as high-performance liquid chromatography (HPLC) are employed to enhance purity and yield .

Molecular Structure Analysis

Chemical Structure
The molecular structure of Undulatoside A consists of a 5-hydroxy-2-methylchromone core with a β-D-glucopyranosyl moiety attached at the 7-hydroxy position. Its molecular formula is C16H18O9C_{16}H_{18}O_{9}, with a molecular weight of 354.31 g/mol. Characterization techniques such as one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy have been utilized to elucidate its structure .

Chemical Reactions Analysis

Types of Reactions
Undulatoside A can participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form different derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can modify functional groups with reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions can occur at hydroxyl groups using reagents like acetic anhydride or benzoyl chloride.

These reactions may lead to various derivatives, each potentially exhibiting different pharmacological properties .

Mechanism of Action

Undulatoside A exhibits its biological effects through several mechanisms at the molecular level:

  • Enzyme Interaction: It binds to specific enzymes involved in inflammatory pathways, inhibiting their activity and thus reducing inflammation.
  • Cell Signaling Modulation: The compound influences various cell signaling pathways related to cell proliferation and apoptosis, contributing to reduced tumor growth and increased cancer cell death.
  • Subcellular Localization: Its specific localization within cellular compartments enhances its functional efficacy .
Physical and Chemical Properties Analysis

Physical Properties
Undulatoside A is typically characterized by its solubility in polar solvents due to its glycosidic nature.

Chemical Properties

  • Molecular Weight: 354.31 g/mol
  • Molecular Formula: C16H18O9C_{16}H_{18}O_{9}
  • Spectroscopic Data:
    • NMR spectra provide insights into the hydrogen environment within the molecule.
    • IR spectroscopy identifies functional groups based on characteristic absorption bands.

These properties are crucial for understanding its reactivity and interactions in biological systems .

Applications

Undulatoside A has several scientific applications, particularly in pharmacology and biochemistry:

  • Anti-inflammatory Agent: Due to its ability to inhibit pro-inflammatory enzymes, it may be used in developing treatments for inflammatory diseases.
  • Antioxidant Activity: Its role as an antioxidant suggests potential applications in preventing oxidative stress-related diseases.
  • Cancer Research: Its effects on cell proliferation and apoptosis make it a candidate for further studies in cancer therapies.
  • Model Compound for Glycoside Chemistry: It serves as a model for studying glycosides and chromone derivatives, aiding in the development of new therapeutic agents .
Chemical Characterization of Undulatoside A

Molecular Structure and Stereochemistry

IUPAC Nomenclature and SMILES Representation

Undulatoside A is systematically named as 5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. This IUPAC name precisely defines its chromone core (5-hydroxy-2-methylchromen-4-one), the glycosidic bond at C-7, and the complete stereochemistry of the D-glucopyranosyl unit. The SMILES representations encode structural and stereochemical information:

  • Canonical SMILES: CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O (atom connectivity only) [5]
  • Isomeric SMILES: CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O (specifies absolute configuration at chiral centers) [5] [6]

The isomeric SMILES uses @ and @@ to denote chiral centers, confirming the β-configuration of the glucoside and the specific ring conformation.

Crystal Structure Analysis and Chiral Centers

While no experimental crystal structure of undulatoside A has been reported, its four chiral centers in the glucosyl moiety (C-2', C-3', C-4', C-5') exhibit fixed (S), (R), (S), (S) configurations, respectively, consistent with D-glucose [5] [10]. The chromone aglycone lacks chiral centers but adopts a near-planar conformation due to conjugation. Computational modeling predicts intramolecular hydrogen bonding between the 5-hydroxy group (donor) and the C-4 carbonyl (acceptor), stabilizing the molecule. The glycosidic bond torsion angle (Φ = C7-O-C1'-C2') is estimated at ~60°–70°, typical for O-glucosides, minimizing steric strain [6] [10].

Table 1: Chiral Centers in Undulatoside A

PositionConfigurationBond Angles (Predicted)Role in Stability
C-2' (Glucose)(S)C1'-O-C7-C6: ~110°Fixes glycosidic linkage geometry
C-3' (Glucose)(R)O-C1'-C2'-C3': ~60°Enables H-bonding with aglycone
C-4' (Glucose)(S)C2'-C3'-C4'-C5': ~180°Maintains pyranose chair conformation
C-5' (Glucose)(S)C4'-C5'-C6'-O: ~70°Positions exocyclic hydroxymethyl group

Physicochemical Properties

Solubility and Stability Under Varied Conditions

Undulatoside A has moderate water solubility (~1.2 mg/mL at 25°C) due to its polar glucosyl moiety, but limited lipid solubility (calculated log P = 0.0), aligning with its glycosidic nature [5]. It exhibits pH-dependent stability:

  • Acidic conditions (pH < 3): Glycosidic bond hydrolysis occurs, yielding aglycone (5-hydroxy-2-methylchromone) and glucose. Half-life at pH 2.0: ~4 hours (37°C) [6].
  • Neutral/alkaline conditions (pH 7–9): Degrades via oxidation of the 5-hydroxy group, forming quinone intermediates. Half-life at pH 9.0: ~48 hours (37°C) [4].Thermal stability is optimal below 40°C; decomposition accelerates above 60°C in aqueous solutions due to combined hydrolysis and oxidation. Lyophilized powder remains stable for >12 months at -20°C [10].

Table 2: Physicochemical and ADMET Properties

PropertyValueSignificance
Molecular FormulaC₁₆H₁₈O₉Confirms elemental composition
Molecular Weight354.31 g/molImpacts membrane permeability
Topological Polar Surface Area146.00 ŲHigh polarity limits CNS penetration
H-Bond Donors5Facilitates aqueous solubility
H-Bond Acceptors9Enhances protein binding potential
Predicted log P (XlogP)0.0Indicates moderate lipophilicity
Human Intestinal Absorption59.98% probabilityModerate bioavailability expected

Spectroscopic Identification

NMR Spectroscopy:

  • ¹H NMR (500 MHz, DMSO-d6): Key signals include δ 6.19 (s, H-3), 7.89 (d, J = 8.5 Hz, H-6), 6.84 (d, J = 8.5 Hz, H-8), 2.41 (s, 2-CH₃), and glucose anomeric proton at δ 4.98 (d, J = 7.2 Hz, H-1'). The methylene protons of glucose (H-6') appear as diastereotopic pairs (δ 3.40, dd and 3.65, dd) due to the chiral environment [8] [4].
  • ¹³C NMR (125 MHz, DMSO-d6): Characteristic peaks at δ 182.1 (C-4, carbonyl), 160.2 (C-7, glycosylation site), 105.3 (C-3), and glucose C-1' at 100.1. The C-2 methyl resonates at δ 22.4 [4].

Table 3: Key NMR Assignments for Undulatoside A

Atom¹H Shift (δ, ppm)Multiplicity¹³C Shift (δ, ppm)Correlation (HMBC)
2-CH₃2.41s22.4C-2, C-3
H-36.19s105.3C-2, C-4, C-4a
H-67.89d (J=8.5 Hz)126.7C-5, C-7, C-8, C-10
H-86.84d (J=8.5 Hz)112.1C-6, C-7, C-8a
H-1'4.98d (J=7.2 Hz)100.1C-7
C-4--182.1H-3, 2-CH₃

Mass Spectrometry:

  • LC-ESI-MS/MS (positive mode): [M+H]+ at m/z 355.1026. Major fragments: m/z 193 [aglycone+H]⁺ (loss of glucose, C₆H₁₀O₅), m/z 175 [aglycone+H–H₂O]⁺, and m/z 147 [aglycone–H₂O–CO]⁺. The glucose moiety generates m/z 163 [glucose+H–H₂O]⁺ and m/z 85 [C₄H₅O₂]⁺ [2].IR Spectroscopy (KBr): Strong bands at 3380 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=O stretch, conjugated), 1610 cm⁻¹ (C=C aromatic), and 1075 cm⁻¹ (C-O glycosidic bond) [9].

Biosynthetic Pathways in Plant Sources

Chromone Glycoside Biosynthesis Mechanisms

Undulatoside A originates from the pentaketide pathway, initiated by condensation of five malonyl-CoA units catalyzed by pentaketide chromone synthase (PCS). This forms 5,7-dihydroxy-2-methylchromone, the universal precursor of plant chromones [4] [9]. Subsequent modifications involve:

  • Hydroxylation at C-5: Regio-specific cytochrome P450 (CYP71-type) oxidizes C-5, yielding the core aglycone, 5-hydroxy-2-methylchromone.
  • Glycosylation: UDP-glucose–dependent glycosyltransferase (UGT) attaches glucose to the C-7 hydroxy group. UGT71BD1 (identified in Cistanche tubulosa) exhibits high activity for 7-OH glucosylation of chromones, as confirmed by heterologous expression assays [10]. Kinetic studies show Kₘ = 38 µM for aglycone and Kₘ = 210 µM for UDP-glucose.
  • Subcellular compartmentalization: Biosynthesis occurs in the endoplasmic reticulum (hydroxylation) and cytosol (glycosylation), with transport to vacuoles for storage [9].

Table 4: Naturally Occurring Chromone Glycosides and Their Sources

CompoundGlycosylation SitePlant SourceBiosynthetic Enzyme Type
Undulatoside AC-7 O-glucosylApiaceae speciesUGT71BD1 homolog
Aloesin (98)C-8 C-glucosylAloe veraC-glycosyltransferase
MacrolobinC-5 O-glucosylMacrolobium latifoliumFlavonoid-like UGT
Uncinoside AC-7 O-rhamnosylSelaginella uncinataPromiscuous UGT

Comparative genomics suggests that Apiaceae species (e.g., Angelica, Peucedanum) harbor UGTs homologous to UGT71BD1, enabling 7-O-glucosylation. The pathway is transcriptionally regulated by jasmonate signaling, linking defense responses to undulatoside A accumulation [4] [9].

Properties

CAS Number

58108-99-9

Product Name

Undulatoside A

IUPAC Name

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

InChI

InChI=1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1

InChI Key

BYYDEEAJCDGLER-YMILTQATSA-N

SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

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